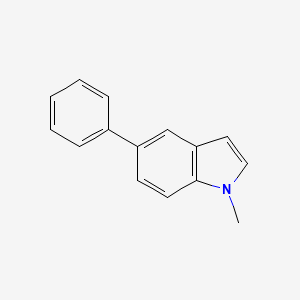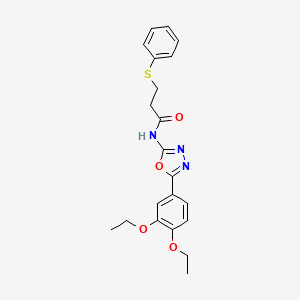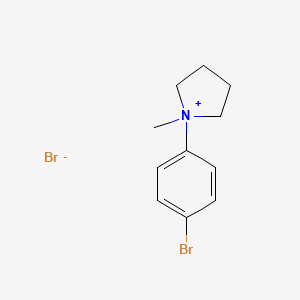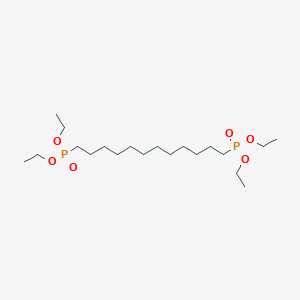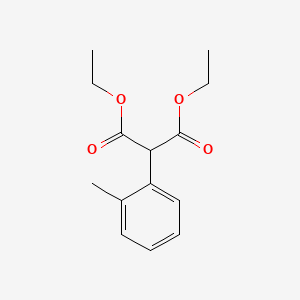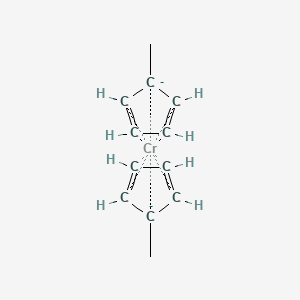
Chromium;5-methylcyclopenta-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromium;5-methylcyclopenta-1,3-diene is an organometallic compound that consists of a chromium atom coordinated to a 5-methylcyclopenta-1,3-diene ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of chromium;5-methylcyclopenta-1,3-diene typically involves the reaction of chromium trichloride with 5-methylcyclopenta-1,3-diene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation of the chromium. The reaction conditions often include elevated temperatures and the use of solvents such as tetrahydrofuran or diethyl ether to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Chromium;5-methylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form chromium oxides and other oxidation products.
Reduction: It can be reduced to lower oxidation states of chromium.
Substitution: Ligand substitution reactions can occur, where the 5-methylcyclopenta-1,3-diene ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Ligand exchange reactions often require the presence of coordinating solvents and elevated temperatures.
Major Products Formed
Oxidation: Chromium oxides and other chromium-containing compounds.
Reduction: Lower oxidation state chromium complexes.
Substitution: New organometallic complexes with different ligands.
科学的研究の応用
Chromium;5-methylcyclopenta-1,3-diene has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent and its interactions with biological molecules.
Industry: It is used in the synthesis of fine chemicals and as a precursor for other organometallic compounds.
作用機序
The mechanism of action of chromium;5-methylcyclopenta-1,3-diene involves its ability to coordinate with other molecules and participate in electron transfer reactions. The chromium center can undergo changes in oxidation state, facilitating various chemical transformations. The 5-methylcyclopenta-1,3-diene ligand stabilizes the chromium center and influences its reactivity.
類似化合物との比較
Similar Compounds
Chromium;cyclopenta-1,3-diene: Similar structure but without the methyl group.
Chromium;1,1’-dimethylcyclopenta-1,3-diene: Contains two methyl groups on the cyclopentadiene ligand.
Chromium;1,3-dimethylcyclopenta-1,3-diene: Methyl groups are positioned differently on the cyclopentadiene ring.
Uniqueness
Chromium;5-methylcyclopenta-1,3-diene is unique due to the presence of the methyl group at the 5-position of the cyclopentadiene ring. This structural feature influences its chemical reactivity and stability, making it distinct from other similar compounds.
特性
分子式 |
C12H14Cr-2 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
chromium;5-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C6H7.Cr/c2*1-6-4-2-3-5-6;/h2*2-5H,1H3;/q2*-1; |
InChIキー |
BDKYUUTZOLSNGV-UHFFFAOYSA-N |
正規SMILES |
C[C-]1C=CC=C1.C[C-]1C=CC=C1.[Cr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


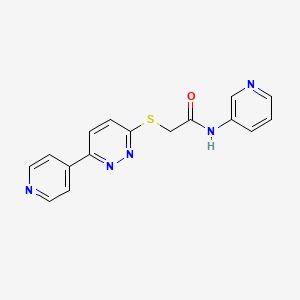
![3-(tert-Butyl)-2'-methoxy-[1,1'-biphenyl]-4-ol](/img/structure/B14133023.png)
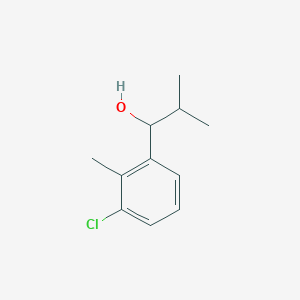
![(E)-N-(3-allyl-6-ethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B14133038.png)


![Ethyl 4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzoate](/img/structure/B14133057.png)

